molecular formula C5H11NO5S3 B14431361 L-Alanine, 3-[(2-sulfoethyl)dithio]- CAS No. 77698-46-5

L-Alanine, 3-[(2-sulfoethyl)dithio]-

Cat. No.: B14431361
CAS No.: 77698-46-5
M. Wt: 261.3 g/mol
InChI Key: IOIUPXKRMFWYFW-BYPYZUCNSA-N
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Description

L-Alanine, 3-[(2-sulfoethyl)dithio]- is a chemical compound with the molecular formula C5H11NO4S2. It is a derivative of L-Alanine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a sulfoethyl group attached to the dithio moiety, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine, 3-[(2-sulfoethyl)dithio]- typically involves the reaction of L-Alanine with 2-sulfoethyl disulfide under specific conditions. The reaction is carried out in an aqueous medium with the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of L-Alanine, 3-[(2-sulfoethyl)dithio]- involves large-scale synthesis using automated reactors. The process includes the continuous monitoring of reaction parameters and the use of advanced purification techniques to obtain the compound in its pure form. The industrial production methods are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

L-Alanine, 3-[(2-sulfoethyl)dithio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can break the disulfide bond, leading to the formation of thiol derivatives.

    Substitution: The sulfoethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, thiol derivatives, and substituted alanine compounds. These products have diverse applications in chemical synthesis and research.

Scientific Research Applications

L-Alanine, 3-[(2-sulfoethyl)dithio]- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to protein structure and function, particularly in the formation and breaking of disulfide bonds.

    Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of L-Alanine, 3-[(2-sulfoethyl)dithio]- involves its interaction with biological molecules, particularly proteins. The compound can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate the activity of enzymes and other proteins, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    L-Cysteine, 3-[(2-sulfoethyl)dithio]-: Similar in structure but contains a cysteine residue instead of alanine.

    L-Methionine, 3-[(2-sulfoethyl)dithio]-: Contains a methionine residue and has different reactivity.

    L-Serine, 3-[(2-sulfoethyl)dithio]-: Contains a serine residue and is used in different biochemical applications.

Uniqueness

L-Alanine, 3-[(2-sulfoethyl)dithio]- is unique due to its specific structure, which allows it to interact with proteins in a distinct manner. Its ability to form and break disulfide bonds makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

77698-46-5

Molecular Formula

C5H11NO5S3

Molecular Weight

261.3 g/mol

IUPAC Name

(2R)-2-amino-3-(2-sulfoethyldisulfanyl)propanoic acid

InChI

InChI=1S/C5H11NO5S3/c6-4(5(7)8)3-13-12-1-2-14(9,10)11/h4H,1-3,6H2,(H,7,8)(H,9,10,11)/t4-/m0/s1

InChI Key

IOIUPXKRMFWYFW-BYPYZUCNSA-N

Isomeric SMILES

C(CS(=O)(=O)O)SSC[C@@H](C(=O)O)N

Canonical SMILES

C(CS(=O)(=O)O)SSCC(C(=O)O)N

Origin of Product

United States

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